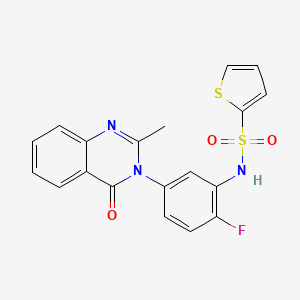
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves multi-step reactions, including the reaction of specific quinazolinone derivatives with chlorosulfonic acid followed by amidation with ammonia gas. These processes highlight the complexity and precision required in synthesizing such compounds, ensuring the inclusion of desired functional groups for targeted properties and activities (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonyl group attached to an amine, which significantly influences their chemical behavior and biological activities. Studies involving crystallography and NMR spectroscopy provide insights into the molecular conformation, highlighting how the arrangement of atoms and functional groups affects the compound's reactivity and interaction with biological targets (S. Ohba et al., 2012).
Chemical Reactions and Properties
Sulfonamides like the mentioned compound participate in various chemical reactions, including interactions with enzymes and potential inhibition of specific biological processes. These reactions are crucial for their applications in medicinal chemistry, where their ability to interact with biological targets can lead to therapeutic effects. The compound's reactivity, including its potential to form hydrogen bonds with active sites of enzymes, is a key aspect of its chemical properties (G. L. Grunewald et al., 2006).
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Research into N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide and related compounds focuses on the synthesis and characterization of molecules with potential therapeutic applications. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating the compound's potential in cancer research (Ghorab et al., 2015). Additionally, the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution has been explored, showcasing the compound's versatility in creating new chemical entities (Ichikawa et al., 2006).
Biological Activities and Applications
The biological activities of sulfonamide-based compounds have been extensively studied, highlighting their potential in various therapeutic areas. For example, the synthesis and characterization of quinazoline derivatives have been conducted to explore their diuretic and antihypertensive properties, demonstrating the compound's application in cardiovascular diseases (Rahman et al., 2014). Moreover, compounds with similar structures have shown promising herbicidal activities, suggesting applications in agriculture (Luo et al., 2008).
Fluorescent Sensors and Imaging Agents
The development of fluorescent sensors based on europium(III) complexes incorporating sulfonamide moieties highlights the use of such compounds in bioimaging and sensing applications. These sensors have been designed to monitor pH changes in neutral aqueous solutions and exhibit high sensitivity, indicating their potential in biological research and diagnostic imaging (Zhang et al., 2011).
Mechanistic Studies and Chemical Behavior
Mechanistic studies have been conducted to understand the chemical behavior of compounds containing the sulfonamide group. For example, the reaction system that affords quinazoline and perimidine derivatives has been explored, providing insights into the synthesis of complex heterocyclic systems and their potential applications in drug discovery (Wang et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-12-21-16-6-3-2-5-14(16)19(24)23(12)13-8-9-15(20)17(11-13)22-28(25,26)18-7-4-10-27-18/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWPUGHBZVSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


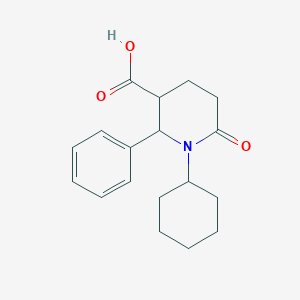
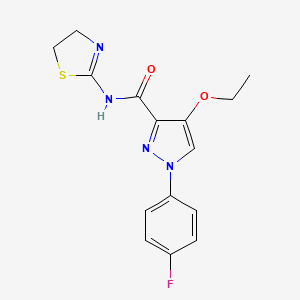
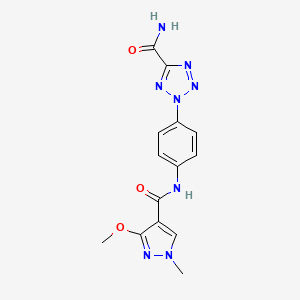
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
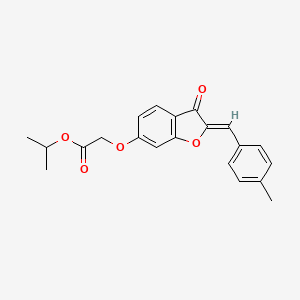
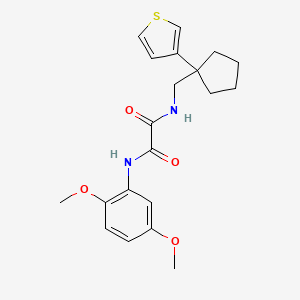
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)